

Comparative Efficacy of Calophyllum inophyllum Constituents and Standard Chemotherapeutics in Oncology Research

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Compound of Interest		
Compound Name:	Inophyllum B	
Cat. No.:	B1200424	Get Quote

A note on **Inophyllum B**: This guide focuses on the comparative efficacy of extracts and isolated compounds from Calophyllum inophyllum against standard chemotherapeutic agents. Direct comparative studies on the specific efficacy of **Inophyllum B** versus standard chemotherapeutics were not available in the public domain at the time of this review. The data presented herein pertains to various extracts and other bioactive compounds derived from C. inophyllum.

Introduction

Calophyllum inophyllum, a plant species rich in bioactive compounds, has garnered significant interest in oncological research for its potential as a source of novel anticancer agents. Various extracts and isolated molecules from this plant have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of the efficacy of these natural products against established standard chemotherapeutic drugs, supported by in vitro experimental data. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Calophyllum inophyllum extracts and the standard chemotherapeutic agent, doxorubicin, in



various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: IC50 Values of Calophyllum inophyllum Extracts and Doxorubicin in Breast Cancer Cell Line (MCF-7)

Compound/Extract	Cell Line	Incubation Time	IC50
C. inophyllum fruit extract	MCF-7	24 hours	23.59 μg/mL[1]
C. inophyllum ethanolic leaf extract	MCF-7	Not Specified	120 μg/mL
Doxorubicin	MCF-7	24 hours	2.50 μM[2]
Doxorubicin	MCF-7	48 hours	0.68 μg/mL[3]
Doxorubicin	MCF-7	Not Specified	400 nM & 700 nM[4]

Table 2: IC50 Values of Calophyllum inophyllum Oil Extract and Cisplatin in Glioma Cell Line (C6)

Compound/Extract	Cell Line	Incubation Time	IC50
C. inophyllum oil extract	C6	24 hours	0.22%
C. inophyllum oil extract	C6	48 hours	0.082%
Cisplatin	C6	Not Specified	0.81 μM[5]
Cisplatin	C6	24 hours	1.66 x 10-5 M[6]

Table 3: IC50 Values of Calophyllum inophyllum Extract and Doxorubicin in Colorectal Cancer Cell Lines



Compound/Extract	Cell Line	Incubation Time	IC50
C. inophyllum fruit shell ethanolic extract	WiDr	Not Specified	42.47 μg/mL[7]
Doxorubicin (Positive Control)	WiDr	Not Specified	3.49 μg/mL[7]
Unidentified Triterpene	HCT-116	Not Specified	28.7 μg/mL[8]
Doxorubicin	HCT-116	Not Specified	1.9 μg/mL[8]
Doxorubicin	HCT-116	Not Specified	0.96 ± 0.02 μM[9]
Niosomes- Doxorubicin	HCT-116	Not Specified	0.974 μM[10]
Doxorubicin	HCT-116	Not Specified	4.18 μM[10]

Table 4: IC50 Values of Calophyllum inophyllum Extracts and Doxorubicin in Other Cancer Cell Lines



Compound/Extract	Cell Line	Incubation Time	IC50
C. inophyllum compounds	HCT-116	Not Specified	3.04 μM[11]
Doxorubicin	HCT-116	Not Specified	3.15 μM[11]
C. inophyllum compounds	HepG2 (Hepatoblastoma)	Not Specified	5.94 – 24.50 μM[11]
Doxorubicin	HepG2	24 hours	1.3 ± 0.18 μM[2]
Doxorubicin	HepG2	Not Specified	7.98 μg/mL[7]
Doxorubicin	HepG2	Not Specified	1.679 μg/mL[12]
Caloxanthone N from C. inophyllum	K562 (Lymphoblast)	Not Specified	7.2 μg/mL[11]
Gerontoxanthone C from C. inophyllum	K562	Not Specified	6.3 μg/mL[11]
Doxorubicin	K562	72 hours	0.3 μM[13]
Doxorubicin	K562	24 hours	3.47 ± 0.57 μM[14]
Doxorubicin	K562	Not Specified	0.8 ± 0.06 μg/mL[15]
Macluraxanthone from C. inophyllum	SNU-1 (Gastric Cancer)	Not Specified	4.95 μM[11]

Mechanism of Action: Induction of Apoptosis

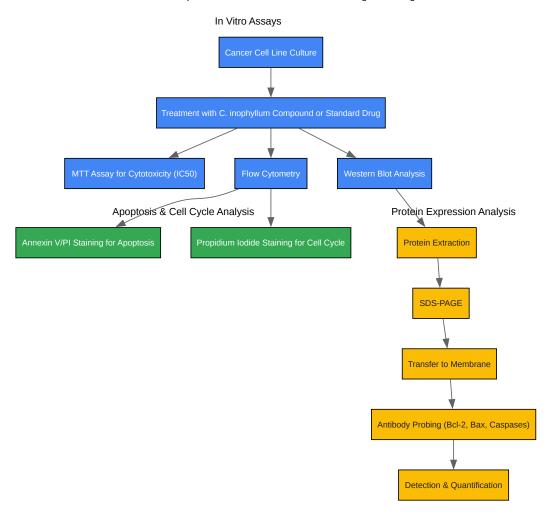
Extracts from Calophyllum inophyllum have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1] This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a disruption of the mitochondrial membrane potential.[1][16] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] Furthermore, these extracts can cause cell cycle arrest at the G0/G1 and G2/M phases and an increase in the production of reactive oxygen species (ROS).[1][16]



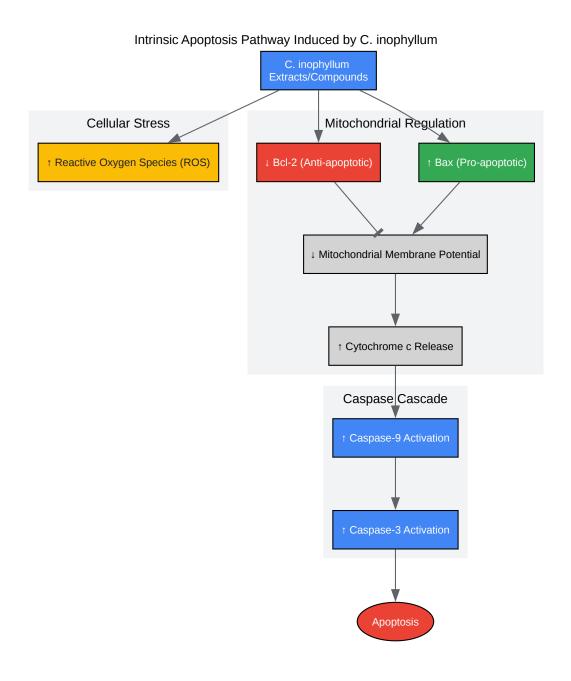
Visualizations



General Experimental Workflow for Anticancer Drug Screening







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